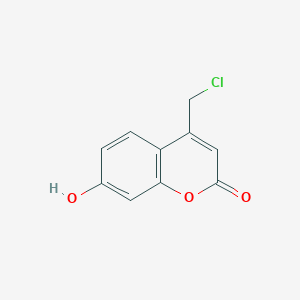

4-(Chloromethyl)-7-hydroxycoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSLBPGPBNGHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419866 | |

| Record name | 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25392-41-0 | |

| Record name | 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-7-hydroxycoumarin: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-(chloromethyl)-7-hydroxycoumarin. This coumarin derivative is a significant compound in various research fields, including medicinal chemistry and cell biology, due to its notable biological activities as an antioxidant, an inhibitor of specific carbonic anhydrase isoforms, and its utility as a fluorescent probe.

Core Chemical Properties

This compound, a derivative of coumarin, possesses a distinct set of physicochemical properties that are crucial for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₃ | [1] |

| Molecular Weight | 210.61 g/mol | [1] |

| CAS Number | 25392-41-0 | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO (10 mM), THF, and DMF. | [1][4] |

| Storage Temperature | Inert atmosphere, 2-8°C | [3] |

Structural Information

The chemical structure of this compound is foundational to its chemical reactivity and biological activity. Its systematic IUPAC name is 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. The structure is characterized by a benzopyrone core, with a chloromethyl group at the 4-position and a hydroxyl group at the 7-position.

| Structural Identifier | Value | Source |

| IUPAC Name | 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | [3] |

| InChI | 1S/C10H7ClO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2 | [3] |

| InChI Key | TXSLBPGPBNGHRW-UHFFFAOYSA-N | [3] |

| SMILES | O=C1OC(C=C2O)=C(C=C2)C(CCl)=C1 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a key technique for confirming the structure of the compound. A study has reported ¹H NMR data for a brominated derivative in deuterated methanol (CD₃OD), which can provide insights into the expected shifts for the parent compound.[3] Another study utilized DMSO-d6 as the solvent and TMS as the internal reference for NMR analysis of similar coumarin derivatives.[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The UV absorption spectra of this compound have been recorded in various solvents, including tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic peaks for the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone ring, and the C-Cl bond of the chloromethyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Pechmann condensation. A detailed protocol is described in a patent, which involves the reaction of resorcinol with ethyl 4-chloroacetoacetate in the presence of concentrated sulfuric acid.[6]

Procedure:

-

Resorcinol is slowly added to concentrated H₂SO₄ under cooling.

-

The mixture is continuously stirred.

-

Ethyl 4-chloroacetoacetate is added to the mixture.

-

The resulting mixture is stirred at room temperature overnight.

-

The reaction liquid is then slowly poured into an ice-water bath.

-

The mixture is stirred for one hour at room temperature to facilitate the precipitation of the solid product.

-

The solid is collected by filtration.

-

The crude product is recrystallized from ethyl acetate and dried to yield this compound.[6]

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities that are of interest to researchers in drug development.

Carbonic Anhydrase Inhibition

This compound is a known inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[2] Coumarins are believed to act as prodrugs. The lactone ring of the coumarin is hydrolyzed by the esterase activity of the carbonic anhydrase enzyme. The resulting 2-hydroxy-cinnamic acid derivative then binds to the enzyme's active site, leading to inhibition.[1][7]

Caption: The proposed mechanism of action for coumarin-based carbonic anhydrase inhibitors.

Fluorescent Probe for Live Cell Imaging

Due to its fluorescent properties, this compound can be used as a probe for tracking live cells.[5] 7-hydroxycoumarin derivatives have been identified as high-affinity binders to the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF), leading to fluorescence quenching. This property can be exploited in competitive binding assays.[8]

Caption: The principle of using this compound as a fluorescent probe for MIF.

This technical guide provides a solid foundation for understanding the chemical properties, structure, and applications of this compound. The provided data and protocols are intended to support further research and development efforts involving this versatile compound.

References

- 1. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarins incorporating hydroxy- and chloro-moieties selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of 4-(chloromethyl)-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for 4-(chloromethyl)-7-hydroxycoumarin, a valuable building block in the development of novel therapeutics and fluorescent probes. This document details the prevalent synthetic routes, offers step-by-step experimental protocols, and presents various purification techniques to obtain a high-purity final product.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of the target molecule, resorcinol is reacted with ethyl 4-chloroacetoacetate.

Pechmann Condensation

The Pechmann condensation is a classic method for preparing coumarins. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps to form the coumarin ring.

A plausible reaction mechanism for the Pechmann condensation of resorcinol with ethyl 4-chloroacetoacetate is initiated by the protonation of the ester carbonyl group by the acid catalyst, followed by nucleophilic attack from the hydroxyl group of resorcinol. Subsequent intramolecular cyclization and dehydration lead to the formation of the this compound.

Experimental Protocol: Pechmann Condensation

This protocol is adapted from a reported synthesis of this compound.

Materials:

-

Resorcinol

-

Ethyl 4-chloroacetoacetate

-

Concentrated sulfuric acid (98%)

-

Ethyl acetate

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in a cooling bath, slowly add resorcinol to concentrated sulfuric acid.

-

Stir the mixture continuously until the resorcinol is fully dissolved.

-

To this mixture, add ethyl 4-chloroacetoacetate dropwise while maintaining the cool temperature. The molar ratio of resorcinol to ethyl 4-chloroacetoacetate should be 1:1.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Slowly pour the reaction mixture into a beaker containing a large volume of ice-water (approximately 10 times the volume of the reaction mixture) with constant stirring.

-

A large amount of solid precipitate will form. Continue stirring at room temperature for one hour to ensure complete precipitation.

-

Collect the crude solid by filtration and wash with cold water.

| Parameter | Value | Reference |

| Starting Materials | Resorcinol, Ethyl 4-chloroacetoacetate | |

| Catalyst | Concentrated Sulfuric Acid | |

| Solvent | None (neat reaction) | |

| Reaction Temperature | Cooling bath initially, then room temperature | |

| Reaction Time | Overnight | |

| Work-up | Precipitation in ice-water | |

| Reported Yield | 52.9% |

Table 1: Summary of Pechmann Condensation Parameters

Purification Methods

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and residual acid. The most common purification methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial for effective purification.

Solvent Selection:

-

Ethyl acetate: A reported solvent for the recrystallization of this compound.

-

Aqueous ethanol: Often a good solvent system for 7-hydroxycoumarin derivatives. The optimal percentage of ethanol in water needs to be determined empirically.

Procedure (using Ethyl Acetate):

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

| Method | Solvent | Reported Purity |

| Recrystallization | Ethyl Acetate | High (exact percentage not specified) |

| Recrystallization | Aqueous Ethanol | High (exact percentage not specified) |

Table 2: Recrystallization Parameters

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For coumarin derivatives, silica gel is a commonly used stationary phase.

Stationary Phase:

-

Silica gel (230-400 mesh)[1]

Mobile Phase (Eluent):

-

A mixture of methanol and chloroform is a suitable eluent system. The polarity of the eluent can be adjusted by varying the ratio of the two solvents to achieve optimal separation. A common starting point is a low percentage of methanol in chloroform (e.g., 2-5%), gradually increasing the polarity if necessary.[1]

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

| Method | Stationary Phase | Mobile Phase |

| Column Chromatography | Silica Gel (230-400 mesh) | Methanol/Chloroform (e.g., 2-5% MeOH in CHCl₃) |

Table 3: Column Chromatography Parameters

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the analysis and purification of organic compounds. For purity assessment of this compound, a reversed-phase HPLC method is typically employed.

A standard analytical HPLC setup for coumarin derivatives would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or acetic acid.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid |

| Detection | UV-Vis at a wavelength where coumarins absorb strongly (e.g., ~320 nm) |

Table 4: Typical Analytical HPLC Parameters for Coumarin Derivatives

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO₃ | |

| Molecular Weight | 210.62 g/mol | |

| Appearance | Solid | |

| ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) | 10.67 (s, 1H, -OH), 7.67 (d, J=8.7 Hz, 1H), 6.84 (dd, J=8.7, 2.4 Hz, 1H), 6.75 (d, J=2.4 Hz, 1H), 6.41 (s, 1H), 4.95 (d, J=1.2 Hz, 2H, -CH₂Cl) | [2] |

| ¹³C NMR (DMSO-d₆) δ (ppm) | Data for similar coumarin derivatives suggest signals for the carbonyl carbon around 160 ppm, and other aromatic and aliphatic carbons in their expected regions. | [3] |

Table 5: Physicochemical and Spectroscopic Data for this compound

Conclusion

This technical guide has outlined the synthesis of this compound via the Pechmann condensation, providing a detailed experimental protocol. Furthermore, it has described the primary methods for its purification, namely recrystallization and column chromatography, along with the analytical techniques for its characterization. By following these methodologies, researchers can reliably synthesize and purify this important chemical intermediate for its various applications in drug discovery and chemical biology.

References

Spectroscopic Profile of 4-(chloromethyl)-7-hydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(chloromethyl)-7-hydroxycoumarin, a versatile intermediate in the synthesis of various biologically active molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₇ClO₃. The spectroscopic data presented below provides key insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 10.6 | Singlet | 1H | O-H | DMSO-d₆[1] |

| 7.53 | Singlet | 1H | H-5 | CD₃OD[2] |

| 6.80 | Singlet | 1H | H-8 | CD₃OD[2] |

| 6.29 | Singlet | 1H | H-3 | CD₃OD[2] |

| 4.52 | Singlet | 2H | -CH₂Cl | CD₃OD[2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 160-180 | C-2 (Carbonyl) | DMSO-d₆[3] |

| 140-180 | C-7 (C-OH) | DMSO-d₆[3] |

| 140-180 | C-4 | DMSO-d₆[3] |

Note: Specific chemical shift values for all carbons in this compound were not explicitly detailed in the provided search results, but ranges for key carbons in hydroxyl-substituted 4-chloromethylcoumarins are indicated.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3286 | -OH stretching vibration[1] |

| 3092-3018 | Aromatic C-H stretching vibrations[1] |

| 2989-2880 | Aliphatic C-H stretching vibrations[1] |

| 1694 | Lactone C=O stretching in coumarin ring[1] |

| 1621 | Lactone C=C stretching[1] |

| 1605 | Aromatic C=C stretching[1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. While specific λmax values for this compound were not explicitly found, studies on similar coumarin derivatives indicate that they exhibit characteristic absorption maxima. For instance, a related compound, 3,6,8-tribromo-4-chloromethyl-7-hydroxycoumarin, shows a λmax at 369 nm.[2] The UV-Vis spectra of coumarins are influenced by substitution patterns on the coumarin ring.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on methodologies reported for coumarin derivatives.[2][3][4]

Synthesis of this compound

A common method for the synthesis of 4-substituted-7-hydroxycoumarins is the Pechmann condensation.[5]

-

Reaction Setup: A solution of resorcinol and ethyl 4-chloroacetoacetate is prepared.

-

Condensation: Concentrated sulfuric acid is added as a catalyst, and the mixture is stirred at room temperature.

-

Precipitation: The reaction mixture is poured into ice water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by chromatography (e.g., silica gel column chromatography).[2]

Spectroscopic Analysis

¹H and ¹³C NMR spectra are typically recorded on a 200 MHz or 500 MHz spectrometer.[2][3]

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

-

Data Acquisition: Spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[3]

FTIR spectra are recorded on a suitable spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

UV-Vis spectra are recorded on a UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol).

-

Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-800 nm) to determine the absorption maxima (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

Solubility and stability of 4-(chloromethyl)-7-hydroxycoumarin in various solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 4-(chloromethyl)-7-hydroxycoumarin, a fluorescent coumarin derivative with applications in biochemical research. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the coumarin family. Its fluorescent properties make it a useful tool in various biological assays. A thorough understanding of its solubility in different solvent systems and its stability under various environmental conditions is crucial for its effective use in experimental design, formulation development, and data interpretation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO₃ | N/A |

| Molecular Weight | 210.61 g/mol | N/A |

| Appearance | Yellow powder | [1] |

| Melting Point | 180-183°C | N/A |

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability and suitability for various experimental and formulation purposes. The following sections detail the known solubility of this compound in various solvents.

Qualitative Solubility

Initial assessments indicate that this compound is soluble in several common organic solvents. One study utilized solutions of the compound in Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF), implying its solubility in these solvents[2]. Another source explicitly states its solubility in DMSO[1].

Quantitative Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, data for the parent compound, 4-hydroxycoumarin, can provide a useful reference point.

Table 1: Quantitative Solubility of 4-Hydroxycoumarin

| Solvent | Solubility | Reference |

| Ethanol | ~30 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |

| 1:5 Solution of Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | [3] |

It is important to note that the chloromethyl substituent at the 4-position may influence the solubility profile compared to the parent compound. Therefore, experimental determination of the solubility of this compound in the desired solvent system is highly recommended.

Stability Profile

The stability of a compound under various conditions is a critical factor for ensuring the reliability and reproducibility of experimental results, as well as for determining appropriate storage and handling procedures.

Solid-State Stability

In its solid form, this compound is reported to be stable for at least two years when stored at +4°C and protected from light and moisture[4].

Stability in Solution (Forced Degradation Studies)

4.2.1. Hydrolytic Stability

The ester and lactone functionalities present in coumarin derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on brominated 7-hydroxycoumarin-4-ylmethyl esters have shown that these compounds undergo hydrolysis in the dark[5]. The rate of hydrolysis is expected to be pH-dependent.

4.2.2. Photostability

Coumarin derivatives are known to be photoreactive. Upon exposure to light, particularly UV radiation, they can undergo various photochemical reactions, including photodegradation. The specific degradation pathway will depend on the substitution pattern of the coumarin ring[6].

4.2.3. Thermal Stability

Elevated temperatures can accelerate the degradation of chemical compounds. While 7-hydroxycoumarin itself shows some thermal stability, the presence of the chloromethyl group may introduce additional thermal liabilities[4].

4.2.4. Oxidative Stability

The phenolic hydroxyl group in 7-hydroxycoumarin derivatives can be susceptible to oxidation. Advanced oxidation processes have been shown to degrade 4,7-dihydroxycoumarin derivatives[7].

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the solvent of interest (e.g., water, ethanol, DMSO, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.

Protocol:

-

Preparation of Stock and Stress Samples:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

For forced degradation studies, subject the stock solution to various stress conditions:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and heat (e.g., at 60°C).

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and keep at room temperature.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3% and keep at room temperature.

-

Thermal Degradation: Heat the stock solution (e.g., at 60°C).

-

Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

-

-

Take samples at various time points. Neutralize the acidic and basic samples before analysis.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: Use a UV detector at the wavelength of maximum absorbance of this compound or a fluorescence detector.

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the intact this compound over time to determine the degradation kinetics.

-

Identify and quantify the formation of degradation products.

-

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. mdpi-res.com [mdpi-res.com]

- 2. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 3. forced degradation products: Topics by Science.gov [science.gov]

- 4. mdpi.com [mdpi.com]

- 5. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photophysical intricacies of 4-(Chloromethyl)-7-hydroxycoumarin and its Progeny: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of 4-(chloromethyl)-7-hydroxycoumarin and its derivatives. These compounds are of significant interest due to their utility as fluorescent probes, photosensitive caging groups, and building blocks for more complex molecular systems. This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and visualizes relevant chemical and experimental workflows.

Core Photophysical and Chemical Properties

This compound is a derivative of the highly fluorescent 7-hydroxycoumarin scaffold. The introduction of the chloromethyl group at the 4-position provides a reactive handle for conjugation to other molecules, making it a valuable tool in bioconjugation and materials science. The photophysical properties of these coumarins are governed by the electronic transitions of the benzopyrone core, which are sensitive to the substitution pattern and the surrounding environment.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogues is typically achieved through a Pechmann condensation reaction. This classic method involves the acid-catalyzed reaction of a phenol with a β-ketoester. For the synthesis of the parent compound, resorcinol is reacted with ethyl 4-chloroacetoacetate in the presence of a strong acid catalyst such as concentrated sulfuric acid. Halogenated derivatives can be synthesized by using the appropriately substituted resorcinol.

A general synthetic scheme is presented below:

Caption: Pechmann condensation for the synthesis of this compound derivatives.

Quantitative Photophysical Data

The photophysical properties of this compound and its derivatives are summarized in the tables below. These properties are crucial for their application as fluorescent probes and photosensitizers. The data has been compiled from various sources, and it is important to note that these values can be solvent and pH-dependent.

Table 1: UV-Vis Absorption Properties of this compound and its Derivatives

| Compound | Solvent/Conditions | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| This compound | Theoretical (TD-DFT) | 329 | Not Reported |

| 6-Chloro-7-hydroxycoumarin-4-ylmethyl acetate | KMops buffer, pH 7.2 | 370 | 16,000 |

| 3,6,8-Tribromo-7-hydroxycoumarin-4-ylmethyl acetate | KMops buffer, pH 7.2 | 397 | 15,900 |

Data for acetate derivatives are included as close approximations for the parent compounds under similar conditions.

Table 2: Fluorescence Properties of Related 7-Hydroxycoumarin Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| 7-Hydroxy-4-methylcoumarin | Water | ~360 | ~450 | ~0.63 | ~3.8 |

| 7-Hydroxycoumarin | PBS, pH 7.4 | Not Reported | 459 | Not Reported | Not Reported |

| A 3-phenyl-7-hydroxycoumarin derivative | PBS, pH 7.4 | 355 | 455 | 0.32 | 4.2 |

Experimental Protocols

Synthesis of 6-Bromo-4-(chloromethyl)-7-hydroxycoumarin

This protocol is adapted from Furuta et al. (1999) and describes the synthesis of a brominated derivative, which follows a similar principle to the synthesis of the non-brominated parent compound.[1]

Materials:

-

4-Bromoresorcinol

-

Ethyl 4-chloroacetoacetate

-

Concentrated sulfuric acid

-

Ice water

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromoresorcinol (4.953 mmol) in concentrated sulfuric acid (5 ml).

-

To this solution, add ethyl 4-chloroacetoacetate (7.4 mmol) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 6 days.

-

After the reaction is complete, pour the mixture into a beaker containing ice water with constant stirring to precipitate the product.

-

Stir the suspension for 2 hours to ensure complete precipitation.

-

Collect the precipitate by filtration and wash it thoroughly with cold deionized water.

-

Dry the product under vacuum over P₂O₅ to yield the solid 6-bromo-4-(chloromethyl)-7-hydroxycoumarin.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) can be determined using a comparative method with a well-characterized standard.

Materials:

-

Sample of unknown quantum yield (e.g., a derivative of this compound)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

High-purity solvent (e.g., ethanol, water)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Caption: A generalized workflow for determining the relative fluorescence quantum yield.

Applications in Cellular Imaging and Photochemistry

Derivatives of this compound are extensively used as "caged" compounds. The chloromethyl group is derivatized to link to a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the coumarin moiety absorbs the energy and undergoes a photochemical reaction that cleaves the bond to the active molecule, releasing it in a spatially and temporally controlled manner.

The photolysis mechanism often proceeds through a heterolytic cleavage of the carbon-leaving group bond upon excitation to the singlet excited state, generating a carbocation intermediate that then reacts with water or other nucleophiles to release the caged molecule.

Caption: Simplified mechanism for the photolytic release of a caged molecule.

This "uncaging" technology is particularly powerful in the field of neuroscience for the controlled release of neurotransmitters and in cell biology for activating signaling pathways with high precision. Furthermore, the photoactivatable nature of these coumarin derivatives makes them suitable for advanced imaging techniques like Photoactivated Localization Microscopy (PALM), where single molecules are sequentially activated and imaged to construct a super-resolution image.

This guide provides a foundational understanding of the photophysical properties and applications of this compound and its derivatives. The provided data and protocols are intended to be a valuable resource for researchers working with these versatile fluorescent compounds.

References

An In-depth Technical Guide to 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one (CAS: 25392-41-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the compound identified by CAS number 25392-41-0, commonly known as 4-(Chloromethyl)-7-hydroxycoumarin. This coumarin derivative is a versatile fluorescent probe with significant applications in cell biology and bioimaging.

Chemical Identity and Properties

4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one is a heterocyclic aromatic compound belonging to the coumarin family. Its core structure features a chromen-2-one moiety substituted with a chloromethyl group and a hydroxyl group.

Table 1: Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 25392-41-0 | [1][2][3][4][][6][7][8] |

| IUPAC Name | 4-(chloromethyl)-7-hydroxychromen-2-one | [] |

| Synonyms | This compound, CellHunt Blue CMHC | [1][][9] |

| Molecular Formula | C₁₀H₇ClO₃ | [1][2][3][4][] |

| Molecular Weight | 210.61 g/mol | [1][2][3][4][] |

| Appearance | White to light yellow/orange powder or crystalline solid | [4][10] |

| Melting Point | 180-183 °C[4], 182.0 to 185.0 °C | [4] |

| Boiling Point | 409.6 ± 45.0 °C (Predicted) | [4] |

| Density | 1.442 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO (5mg/ml)[10]; Low solubility in water[4] | [4][10] |

Table 2: Spectroscopic Data

| Property | Value | Conditions | Source(s) |

| Excitation Wavelength (λex) | 348 nm[], 372 nm[10] | Aqueous Buffer pH 10[10] | [][10] |

| Emission Wavelength (λem) | 423 nm[], 470 nm[10] | Aqueous Buffer pH 10[10] | [][10] |

Synthesis and Reactivity

Synthesis: A common method for synthesizing this compound involves the reaction of 7-hydroxy-4-formylbenzopyran-2-one with methyl chloride.[4]

Reactivity: The key to this compound's utility as a cell tracker lies in its reactivity. The chloromethyl group is reactive towards thiols.[10][11] Inside a cell, it readily reacts with thiol-containing molecules, such as glutathione, in a reaction that is likely mediated by glutathione S-transferase enzymes.[10][11] This reaction forms a fluorescent dye-thioether adduct that is cell-impermeant, ensuring it is retained within the cell.[10]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 6. canbipharm.com [canbipharm.com]

- 7. AB157259 | CAS 25392-41-0 – abcr Gute Chemie [abcr.com]

- 8. 25392-41-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. CellHunt Blue CMHC [4-Chloromethyl-7-hydroxycoumarin] [CellTracker? Blue CMHC, TM of Molecular Probes], CasNo.25392-41-0 Shenzhen Regent Biochemistry Tech Co., Ltd. Hong Kong,China [regentsciences.lookchem.com]

- 10. adipogen.com [adipogen.com]

- 11. 4-Chloromethyl-7-hydroxycoumarin | CAS 25392-41-0 | Chemodex | Biomol.com [biomol.com]

An In-Depth Technical Guide to the Mechanism of Fluorescence in 7-Hydroxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycoumarin and its derivatives represent a pivotal class of fluorescent molecules, widely recognized for their versatile applications in biomedical research, diagnostics, and drug discovery. Their utility stems from a unique set of photophysical properties, including high fluorescence quantum yields, environmental sensitivity, and a tunable emission spectrum. This guide provides a comprehensive exploration of the core mechanisms governing the fluorescence of these compounds, with a focus on the pivotal role of Excited-State Proton Transfer (ESPT). Detailed experimental protocols, quantitative photophysical data, and visual diagrams of key processes are presented to equip researchers with the foundational knowledge required to effectively utilize and engineer these powerful fluorophores.

Core Mechanism of Fluorescence: The Role of Excited-State Proton Transfer (ESPT)

The fluorescence of 7-hydroxycoumarin derivatives is intricately linked to the molecular transformations that occur in the electronically excited state. Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). In this higher energy state, the electronic distribution of the molecule is significantly altered, leading to a substantial increase in the acidity of the 7-hydroxyl group. This photo-induced acidity drives a phenomenon known as Excited-State Proton Transfer (ESPT), a process central to the fluorescence characteristics of this class of compounds.

Depending on the surrounding environment, particularly the solvent polarity and pH, the excited molecule can exist in several forms, each with a distinct fluorescence emission profile:

-

Neutral Enol Form (N*): In non-polar, aprotic solvents, the excited molecule typically remains in its neutral form and emits fluorescence in the near-UV to blue region of the spectrum.

-

Anionic Form (A*): In aqueous solutions at or above neutral pH, the excited 7-hydroxycoumarin can deprotonate to form an anionic species. This form exhibits a significant red-shift in its fluorescence emission, typically in the blue-green to green region.

-

Tautomeric Keto Form (T*): In the presence of proton-accepting solvents or through intramolecular hydrogen bonding, an excited-state intramolecular proton transfer (ESIPT) can occur. This process involves the transfer of the hydroxyl proton to the carbonyl oxygen of the coumarin ring, forming an excited keto tautomer. This tautomer also displays a large Stokes shift, with emission often observed in the green to yellow region.

The interplay between these excited-state species is highly sensitive to the local microenvironment, making 7-hydroxycoumarin derivatives excellent fluorescent probes for sensing changes in polarity, viscosity, and pH.

Data Presentation: Photophysical Properties of 7-Hydroxycoumarin Derivatives

The photophysical properties of 7-hydroxycoumarin derivatives are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for a selection of derivatives to facilitate comparison and selection for specific applications.

Table 1: Photophysical Properties of 3-Substituted 7-Hydroxycoumarin Derivatives

| Substituent at C3 | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| -H | Ethanol | 325 | 388 | 0.63 | [1] |

| -H | Water (pH 7) | 365 | 450 | 0.75 | [1] |

| -COOH | Water (pH 7.4) | 352 | 407 | - | [2] |

| -CN | - | - | - | - | |

| -Phenyl | PBS (pH 7.4) | 340 | 460 | 0.25 | [3] |

Table 2: Photophysical Properties of 4-Substituted 7-Hydroxycoumarin Derivatives

| Substituent at C4 | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| -CH₃ | Ethanol | 323 | 385 | 0.59 | [4] |

| -CH₃ | Water | 320 | 455 | 0.63 | [4] |

| -CF₃ | Methanol | 385 | 502 | - | [5] |

| -CF₃ | Water (pH 9) | 385 | 505 | 0.85 |

Experimental Protocols

A. Synthesis of 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)

This protocol describes a classic Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

Procedure:

-

In a fume hood, slowly add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature below 10°C with an ice bath.

-

Once the resorcinol has dissolved, slowly add 11 mL of ethyl acetoacetate dropwise while maintaining the low temperature and stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin as white crystals.

B. UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring absorption and fluorescence spectra of 7-hydroxycoumarin derivatives.

Materials:

-

7-Hydroxycoumarin derivative

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the coumarin derivative (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

-

Working Solution Preparation:

-

For UV-Vis absorption, dilute the stock solution to a final concentration of approximately 10 µM in the desired solvent. The absorbance at the maximum should ideally be between 0.1 and 1.0.

-

For fluorescence measurements, further dilute the stock solution to a final concentration of approximately 1 µM to avoid inner filter effects.

-

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in the cuvette.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-500 nm).

-

Determine the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength of the fluorometer to the λabs determined from the absorption spectrum.

-

Record the emission spectrum of the sample solution, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region (e.g., λex + 10 nm to 700 nm).

-

Determine the wavelength of maximum emission (λem).

-

-

Fluorescence Excitation Measurement:

-

Set the emission wavelength to the λem.

-

Scan the excitation wavelengths to obtain the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

-

C. Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is essential for studying the dynamics of the excited state, including the kinetics of ESPT. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.

Experimental Setup:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample holder with a quartz cuvette

-

Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

Procedure:

-

Prepare a dilute solution of the 7-hydroxycoumarin derivative as described for fluorescence spectroscopy.

-

Excite the sample with the pulsed laser at the absorption maximum.

-

Collect the emitted photons at the desired emission wavelength using the MCP-PMT.

-

The TCSPC electronics measure the time delay between the laser pulse and the detection of the first emitted photon.

-

Repeat this process for a large number of excitation pulses to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Analyze the decay profile by fitting it to one or more exponential decay functions to determine the fluorescence lifetime(s) of the excited-state species.

Applications in Drug Development

The unique photophysical properties of 7-hydroxycoumarin derivatives make them valuable tools in various stages of the drug discovery and development process. Their environmentally sensitive fluorescence allows for the development of "turn-on" or ratiometric probes for detecting specific enzymatic activities or binding events.

High-Throughput Screening (HTS) for Enzyme Inhibitors

A common application is in HTS assays to identify inhibitors of enzymes such as kinases, phosphatases, and proteases. In a typical assay design, a non-fluorescent 7-hydroxycoumarin derivative is chemically modified with a substrate for the target enzyme. Enzymatic cleavage of the substrate releases the highly fluorescent 7-hydroxycoumarin, leading to a measurable increase in fluorescence intensity. The presence of an inhibitor prevents this cleavage, resulting in a low fluorescence signal.

Conclusion

The fluorescence of 7-hydroxycoumarin derivatives is governed by a fascinating interplay of excited-state dynamics, primarily the process of Excited-State Proton Transfer. This inherent sensitivity to the molecular environment has established these compounds as indispensable tools for researchers in chemistry, biology, and medicine. A thorough understanding of the fundamental mechanisms, coupled with robust experimental protocols, empowers scientists to design and implement innovative fluorescent probes and assays, thereby accelerating progress in areas ranging from fundamental biological research to high-throughput drug discovery.

References

- 1. Photocleavage of coumarin dimers studied by femtosecond UV transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-羟基-4-三氟甲基香豆素 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Deep Dive: The Reaction Mechanism of 4-(Chloromethyl)-7-hydroxycoumarin with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-7-hydroxycoumarin is a versatile bifunctional molecule widely employed in the synthesis of fluorescent probes, photolabile protecting groups ("caged compounds"), and various biologically active molecules. Its utility stems from the reactive chloromethyl group at the 4-position, which readily undergoes nucleophilic substitution. This technical guide provides an in-depth analysis of the reaction mechanism of this compound with a range of nucleophiles, including amines, thiols, and phenols. We will explore the underlying principles of the substitution reaction, present quantitative data, detail experimental protocols, and visualize the reaction pathways.

Core Reaction Mechanism: A Predominantly S(_N)2 Pathway

The reaction of this compound with nucleophiles proceeds primarily through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The chloromethyl group is a benzylic-like halide, where the carbon atom is attached to an aromatic ring system. This structural feature significantly influences the reaction pathway.

Several factors favor the S(_N)2 mechanism over a unimolecular (S(_N)1) pathway:

-

Primary Substrate: The electrophilic carbon is primary, which sterically favors the backside attack characteristic of an S(_N)2 reaction.

-

Benzylic-like System: While a benzylic carbocation would be resonance-stabilized, favoring an S(_N)1 reaction, the primary nature of the substrate and the presence of good nucleophiles generally drive the reaction towards the S(_N)2 pathway.

-

Nucleophile Strength: The use of strong to moderate nucleophiles, common in the derivatization of this coumarin, promotes the bimolecular mechanism.

The general S(_N)2 mechanism can be depicted as follows:

Caption: Generalized S(_N)2 reaction mechanism.

Influence of Reaction Parameters

The efficiency and outcome of the nucleophilic substitution on this compound are influenced by several key parameters:

Nature of the Nucleophile

The nucleophilicity of the attacking species is a critical determinant of the reaction rate. Stronger nucleophiles will react more rapidly. The general order of reactivity for common nucleophiles is:

Thiols > Amines > Phenols/Carboxylates

This trend is consistent with the principles of nucleophilicity, where factors like polarizability and basicity play a significant role.

Solvent Effects

Polar aprotic solvents are generally preferred for S(_N)2 reactions involving anionic nucleophiles. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity. Commonly used solvents include:

-

Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Dimethyl sulfoxide (DMSO)

-

Acetone

Polar protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.

Leaving Group

The chloride ion is a good leaving group, facilitating the substitution reaction. While the corresponding bromo- or iodo-methyl coumarins would be more reactive due to the better leaving group ability of bromide and iodide, the chloro-derivative is more commonly used due to its stability and synthetic accessibility.

Quantitative Data Summary

While comprehensive kinetic studies are not extensively reported in a single source, a compilation of reaction conditions and yields from various publications provides insight into the relative reactivity of different nucleophiles.

| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Amines | Glutamate | Benzene | DBU | Reflux | 1 | ~31 |

| Thiols | Cysteamine | DMF | Et(_3)N | Room Temp | 2-4 | High (not specified) |

| Phenols | p-Cresol | Acetone | K(_2)CO(_3) | Reflux | 6 | Moderate (not specified) |

| Carboxylates | Acetic Acid | Benzene | DBU | Reflux | 1.5 | ~30 |

Data compiled from various sources and represents typical conditions. Yields are highly dependent on specific substrates and reaction optimization.

Detailed Experimental Protocols

Synthesis of this compound

The starting material is typically synthesized via a Pechmann condensation.

Procedure:

-

To a stirred solution of resorcinol (1 eq) in concentrated sulfuric acid, add ethyl 4-chloroacetoacetate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Caption: Workflow for the synthesis of the starting material.

General Protocol for Reaction with Nucleophiles (e.g., Amines)

Procedure:

-

Dissolve this compound (1 eq) in a suitable polar aprotic solvent (e.g., DMF).

-

Add the amine nucleophile (1.1-1.5 eq) to the solution.

-

If the nucleophile is an amine salt, add a non-nucleophilic base such as triethylamine (Et(_3)N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for nucleophilic substitution.

Applications in Drug Development and Research

The products of these reactions have significant applications:

-

Fluorescent Probes: The coumarin scaffold is highly fluorescent. Modification at the 4-position with specific recognition moieties allows for the development of targeted fluorescent probes for cellular imaging and assays.

-

"Caged" Compounds: The bond formed between the coumarin and a biologically active molecule (e.g., a neurotransmitter or a drug) can often be cleaved by light. This allows for the precise spatial and temporal release of the active molecule, a powerful tool in biological research.[1][2]

-

Drug Discovery: The 7-hydroxycoumarin core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of diverse substituents at the 4-position via nucleophilic substitution is a common strategy for generating libraries of compounds for drug screening.

Conclusion

The reaction of this compound with nucleophiles is a robust and versatile transformation that predominantly follows an S(_N)2 mechanism. The reaction is influenced by the nature of the nucleophile, the solvent, and the temperature. By carefully selecting the reaction conditions, a wide array of functionalized coumarin derivatives can be synthesized, enabling a broad range of applications in research and drug development. This guide provides a foundational understanding of the reaction mechanism and practical protocols to aid researchers in the efficient synthesis and utilization of these valuable compounds.

References

- 1. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(Chloromethyl)-7-hydroxycoumarin as a Fluorescent Label

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(chloromethyl)-7-hydroxycoumarin is a versatile fluorescent label that serves as a valuable tool in various biological and drug discovery applications. This coumarin derivative possesses a reactive chloromethyl group that allows for covalent attachment to nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. The inherent fluorescence of the 7-hydroxycoumarin fluorophore provides a sensitive means for detection and quantification.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in fluorescently labeling proteins. The methodologies cover the labeling reaction, purification of the conjugate, and subsequent characterization.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO₃ | |

| Molecular Weight | 210.61 g/mol | |

| Excitation Maximum (λex) | ~360 nm | [1] |

| Emission Maximum (λem) | ~450 nm | [1] |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.18 | [3] |

| Reactive Group | Chloromethyl (-CH₂Cl) | |

| Target Residues | Primarily Cysteine (thiol group) |

Experimental Protocols

Protocol 1: Fluorescent Labeling of Protein Cysteine Residues

This protocol details the procedure for covalently labeling cysteine residues in a purified protein with this compound.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 50 mM Tris-HCl, pH 7.2-7.5, containing 1 mM EDTA

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 1 M β-mercaptoethanol or dithiothreitol (DTT)

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer and Fluorometer

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in labeling buffer to a final concentration of 1-10 mg/mL.

-

If the protein's cysteine residues may be oxidized, pre-treat the protein solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds. Note: Do not use DTT or β-mercaptoethanol at this stage as their thiol groups will compete with the protein's cysteines for the label.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically for each specific protein.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., β-mercaptoethanol or DTT) to a final concentration of 10-20 mM to react with any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using size-exclusion chromatography (gel filtration). The column should be equilibrated with a suitable buffer for the protein (e.g., PBS).

-

Monitor the column eluent by absorbance at 280 nm (for protein) and ~360 nm (for the coumarin label). The first peak to elute should correspond to the labeled protein.

-

Diagram of the Labeling and Purification Workflow:

Caption: Experimental workflow for labeling proteins with this compound.

Protocol 2: Characterization of the Labeled Protein

This protocol describes how to determine the degree of labeling and confirm the covalent modification of the protein.

1. Determination of Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules per protein molecule, can be estimated using spectrophotometry.

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of the coumarin dye (~360 nm, A₃₆₀).

-

Calculate the protein concentration using the Beer-Lambert law:

-

Corrected A₂₈₀ = A₂₈₀ - (A₃₆₀ × CF₂₈₀), where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.2 for coumarins).

-

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A₃₆₀ / (ε_dye × path length)

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

2. Mass Spectrometry Analysis:

Mass spectrometry can be used to confirm the covalent attachment of the label and to identify the specific cysteine residue(s) that have been modified.

-

Analyze the intact labeled protein by ESI-MS to observe the mass shift corresponding to the addition of the coumarin label (mass of C₁₀H₆O₃ = 174.03 g/mol , after loss of HCl).

-

For identification of the labeled site, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptide mixture by LC-MS/MS. The modified peptide will show a mass increase corresponding to the label.

Mechanism of Labeling

The primary reaction mechanism for labeling with this compound involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic chloromethyl group of the coumarin derivative. This results in the formation of a stable thioether bond and the release of a chloride ion.

Diagram of the Chemical Reaction:

Caption: Reaction of a protein thiol with this compound.

Note: The image URLs in the DOT script are placeholders and should be replaced with actual image URLs of the chemical structures if desired.

Application Example: Studying Protein-Protein Interactions

Fluorescently labeled proteins are powerful tools for investigating protein-protein interactions (PPIs). Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed to measure the proximity of two interacting proteins. In a FRET experiment, one protein is labeled with a donor fluorophore (e.g., this compound) and the interacting partner is labeled with a suitable acceptor fluorophore. When the two proteins interact, bringing the fluorophores into close proximity (typically <10 nm), energy is transferred from the excited donor to the acceptor, leading to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence.

Diagram of a FRET-based PPI Assay:

Caption: FRET assay to detect protein-protein interaction using a coumarin-labeled donor.

References

Application Note: Hochsensitive Quantifizierung von Fettsäuren mittels HPLC nach Derivatisierung mit 4-(Chlormethyl)-7-hydroxycumarin

Zusammenfassung Die Quantifizierung von Fettsäuren ist in der biomedizinischen Forschung, der Lebensmittelwissenschaft und der Arzneimittelentwicklung von entscheidender Bedeutung. Die Analyse von Fettsäuren mittels Hochleistungsflüssigkeitschromatographie (HPLC) wird oft durch deren fehlendes starkes Chromophor für die UV-Detektion und ihre geringe Fluoreszenz erschwert. Um die Nachweisempfindlichkeit zu erhöhen, wird eine Derivatisierung vor der Säule durchgeführt. Diese Applikationsschrift beschreibt ein detailliertes Protokoll zur Derivatisierung von Fettsäuren mit 4-(Chlormethyl)-7-hydroxycumarin. Diese Reaktion führt zur Bildung von stark fluoreszierenden Ester-Derivaten, die eine hochempfindliche Quantifizierung mittels HPLC mit Fluoreszenzdetektion ermöglichen.

Prinzip der Derivatisierung Die Derivatisierungsreaktion ist eine nukleophile Substitutionsreaktion, bei der die Carboxylgruppe der Fettsäure, nach Deprotonierung zu einem Carboxylat-Anion, das Chlormethyl-Kohlenstoffatom des 4-(Chlormethyl)-7-hydroxycumarins angreift. Diese Reaktion wird typischerweise in einem aprotischen Lösungsmittel in Gegenwart einer nicht-nukleophilen Base oder eines Phasentransferkatalysators katalysiert, was zur Bildung eines stabilen, stark fluoreszierenden Cumarin-Esters führt.[1] Diese Fluoreszenzmarkierung ermöglicht den Nachweis von Fettsäuren im Picomol-Bereich.[2]

Abbildung 1: Chemische Reaktion zur Derivatisierung von Fettsäuren.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Verfahren zur Probenvorbereitung, Derivatisierung und HPLC-Analyse. Die Methoden sind Adaptionen von etablierten Verfahren für strukturell ähnliche brommethylierte Cumarin-Reagenzien.[3][4]

Benötigte Materialien und Reagenzien

-

Fettsäure-Standards (z. B. Palmitinsäure, Stearinsäure, Ölsäure)

-

4-(Chlormethyl)-7-hydroxycumarin

-

Lösungsmittel in HPLC-Qualität: Acetonitril, Methanol, Wasser

-

Kaliumcarbonat (K₂CO₃), wasserfrei

-

18-Krone-6 (Phasentransferkatalysator)

-

Hexan

-

Salzsäure (HCl)

-

Natriumsulfat (Na₂SO₄), wasserfrei

-

Glas-Vials (2 mL) mit Schraubdeckeln

-

Heizblock oder Wasserbad

-

Zentrifuge

-

HPLC-System mit Fluoreszenzdetektor

Protokoll 1: Probenvorbereitung (z. B. aus Plasma)

-

Lipidextraktion: Zu 100 µL Plasma werden 2 mL einer Chloroform:Methanol-Mischung (2:1, v/v) gegeben. Ein interner Standard (z. B. deuterierte Palmitinsäure) sollte hinzugefügt werden.

-

Mischen und Trennen: Die Mischung wird 2 Minuten lang kräftig gevortext und anschließend bei 3000 x g für 10 Minuten zentrifugiert, um die Phasen zu trennen.

-

Sammeln: Die untere organische Phase, die die Lipide enthält, wird vorsichtig in ein neues Glasröhrchen überführt.

-

Trocknen: Das Lösungsmittel wird unter einem sanften Stickstoffstrom zur Trockne eingedampft.

Protokoll 2: Verseifung zur Freisetzung von Fettsäuren (optional)

-

Zum getrockneten Lipidextrakt 1 mL 0,5 M methanolisches KOH geben.

-

Bei 60°C für 30 Minuten inkubieren, um die Esterbindungen zu hydrolysieren.

-

Nach dem Abkühlen auf Raumtemperatur 1 mL Wasser zugeben und die Mischung mit 1 M HCl auf einen pH-Wert von ~3 ansäuern.

-

Die freigesetzten Fettsäuren zweimal mit 2 mL Hexan extrahieren.

-

Die Hexanphasen vereinen und unter Stickstoff zur Trockne eindampfen.

Protokoll 3: Derivatisierungsreaktion

-

Rekonstitution: Der getrocknete Fettsäurerückstand wird in 100 µL Acetonitril rekonstituiert.

-

Reagenzien zugeben: 10 µL einer 10 mg/mL Lösung von 4-(Chlormethyl)-7-hydroxycumarin in Acetonitril, 5 mg wasserfreies Kaliumcarbonat und eine katalytische Menge 18-Krone-6 (ca. 1 mg) zugeben.

-

Inkubation: Das Vial fest verschließen und bei 85°C für 35 Minuten unter gelegentlichem Schütteln inkubieren.[3]

-

Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur die Probe zentrifugieren, um das Kaliumcarbonat zu pelletieren.

-

Transfer: Den Überstand in ein Autosampler-Vial für die HPLC-Analyse überführen.

Protokoll 4: HPLC-Analyse

-

HPLC-System: Ein Hochleistungsflüssigkeitschromatographiesystem mit binärem Gradienten.

-

Säule: Eine C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm).

-

Mobile Phase A: Wasser

-

Mobile Phase B: Methanol

-

Gradient: Ein geeigneter Gradient zur Trennung der derivatisierten Fettsäuren (Beispiel siehe Tabelle 1).

-

Flussrate: 1,0 mL/min.

-

Injektionsvolumen: 10 µL.

-

Säulentemperatur: 40°C.

-

Fluoreszenzdetektion: Anregungswellenlänge (Ex) bei ~350 nm und Emissionswellenlänge (Em) bei ~450 nm.[5] Die genauen Wellenlängen sollten für das spezifische Derivat optimiert werden.

Abbildung 2: Experimenteller Arbeitsablauf für die Fettsäureanalyse.

Erwartete Ergebnisse und quantitative Daten

Die Derivatisierung mit Cumarin-Reagenzien ermöglicht eine hervorragende chromatographische Trennung von gesättigten und ungesättigten Fettsäuren. Die Retentionszeiten nehmen im Allgemeinen mit zunehmender Kettenlänge zu. Die folgende Tabelle zeigt repräsentative chromatographische Daten für Fettsäuren, die mit einem analogen Reagenz, 4-Brommethyl-7-methoxycumarin, derivatisiert wurden, da spezifische Daten für 4-(Chlormethyl)-7-hydroxycumarin in der Literatur begrenzt sind. Diese Daten dienen als Referenz für die erwartete Trennleistung.

Tabelle 1: Repräsentative HPLC-Bedingungen und Retentionszeiten für Cumarin-derivatisierte Fettsäuren Daten adaptiert von einer Methode, die 4-Brommethyl-7-methoxycumarin verwendet.[2]

| Parameter | Wert |

| Säule | NUCLEOSIL C18 |

| Mobile Phase A | Wasser |

| Mobile Phase B | Methanol |

| Gradient | 40 % B für 3 min, dann linearer Anstieg um 2 % B/min |

| Flussrate | 1 mL/min |

| Detektion | Fluoreszenz |

| Fettsäure (Kettenlänge:Doppelbindungen) | Retentionszeit (min) (ungefähr) |

| Caprylsäure (C8:0) | 12.5 |

| Caprinsäure (C10:0) | 16.0 |

| Laurinsäure (C12:0) | 20.0 |

| Myristinsäure (C14:0) | 24.5 |

| Palmitinsäure (C16:0) | 29.0 |

| Stearinsäure (C18:0) | 34.0 |

Tabelle 2: Zusammenfassung der Leistungsmerkmale der Methode Die Leistungsmerkmale wie Nachweisgrenze (LOD) und Bestimmungsgrenze (LOQ) sind stark von der spezifischen Verbindung und den instrumentellen Bedingungen abhängig. Für Cumarin-derivatisierte Analyten werden typischerweise sehr niedrige Nachweisgrenzen erreicht.

| Parameter | Typischer Bereich | Anmerkungen |

| Linearität (r²) | > 0.999 | Zeigt eine starke Korrelation über einen weiten Konzentrationsbereich an. |

| Nachweisgrenze (LOD) | 0.01 - 0.05 µg/mL | Basierend auf ähnlichen Fluoreszenz-Markierungsmethoden.[3] |

| Präzision (% RSD) | < 5% | Die Methode zeigt eine gute Reproduzierbarkeit für Intra- und Inter-Day-Analysen. |

Schlussfolgerung Die Derivatisierung von Fettsäuren mit 4-(Chlormethyl)-7-hydroxycumarin ist eine robuste und hochempfindliche Methode für deren Quantifizierung mittels HPLC mit Fluoreszenzdetektion. Das hier beschriebene Protokoll bietet einen zuverlässigen Arbeitsablauf für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um Fettsäuren in verschiedenen biologischen Matrizes genau zu analysieren. Die Methode zeichnet sich durch ihre hohe Empfindlichkeit und gute chromatographische Auflösung aus und ist somit ein wertvolles Werkzeug für die Lipidomik und die metabolische Forschung.

References

- 1. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC separation of esters of 4-hydroxymethyl-7-methoxy-coumarin. A method for the determination of acidic compounds in the picomole range [chromaappdb.mn-net.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. [Study on fluorescent properties of coumarin derivatives and determination of trace iron] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Pre-Column Derivatization of Carboxylic Acids with 4-(Chloromethyl)-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carboxylic acids is crucial in various fields, including biomedical research, pharmaceutical development, and environmental analysis. However, many carboxylic acids lack a strong chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging, often resulting in poor sensitivity. Pre-column derivatization is a widely employed strategy to overcome this limitation by introducing a fluorescent tag to the analyte molecule.

4-(Chloromethyl)-7-hydroxycoumarin is a fluorescent labeling reagent that reacts with the carboxyl group of acids to form highly fluorescent ester derivatives. These derivatives can be easily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector. This application note provides a detailed protocol for the pre-column derivatization of carboxylic acids with this compound and subsequent HPLC analysis.

Principle of Derivatization

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the acid attacks the electrophilic chloromethyl group of the this compound. This reaction is typically facilitated by a catalyst, such as a crown ether, and a weak base. The resulting ester derivative exhibits the strong fluorescence characteristic of the coumarin moiety, enabling sensitive detection.

Experimental Protocols

Materials and Reagents

-

Derivatization Reagent: this compound

-

Carboxylic Acid Standards: (e.g., fatty acids, drug molecules with carboxylic acid groups)

-

Solvent (for derivatization): Acetonitrile or Acetone (HPLC grade, anhydrous)

-

Base Catalyst: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Bicarbonate (KHCO₃)

-

Phase-Transfer Catalyst: 18-Crown-6

-

HPLC Grade Solvents: Acetonitrile and Water (for mobile phase)

-

Standard Laboratory Glassware and Equipment: Vials, pipettes, heating block or water bath, vortex mixer.

Preparation of Solutions

-

Carboxylic Acid Standard/Sample Solution: Prepare a stock solution of the carboxylic acid standard or sample in the derivatization solvent (e.g., 1 mg/mL in acetonitrile).

-

This compound Solution: Prepare a solution of the derivatization reagent in the same solvent (e.g., 2 mg/mL in acetonitrile). The molar ratio of the derivatization reagent to the carboxylic acid should be in excess (typically 2-5 fold).

-

18-Crown-6 Solution: Prepare a solution of the crown ether in the derivatization solvent (e.g., 1 mg/mL in acetonitrile).

Derivatization Procedure

-

To a reaction vial, add:

-